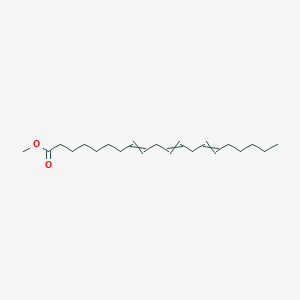

cis-8,11,14-Eicosatrienoic acid methyl ester

Descripción

cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n6) is a polyunsaturated fatty acid methyl ester (FAME) derived from dihomo-γ-linolenic acid (DGLA), an omega-6 (n-6) fatty acid. Its structure features three cis-configured double bonds at positions 8, 11, and 14 on a 20-carbon chain, with the molecular formula C₂₁H₃₆O₂ and a molecular weight of 320.51 g/mol . It is commonly used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) due to its distinct retention behavior and role in lipid profiling .

Propiedades

IUPAC Name |

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATYOWJCAQINT-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334008 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21061-10-9 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Alkynylation and Partial Hydrogenation

A widely cited method involves a two-step synthesis starting from 2,5-undecadiyne and 1-bromoalkanes. In the first step, a Sonogashira-type coupling reaction is performed using CuI (5 mol%), NaI (1.2 equiv), and K2CO3 (2 equiv) in dimethylformamide (DMF) at 20°C for 5 hours. This step yields a conjugated enyne intermediate, which is subsequently subjected to partial hydrogenation.

The second step employs Lindlar catalyst (5% Pd/BaSO4) with quinoline as a poison to ensure selective hydrogenation of triple bonds to cis-configured double bonds. This method achieves an 85% yield but requires rigorous exclusion of oxygen to prevent over-hydrogenation or oxidation.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 20°C (Step 1); 25°C (Step 2) |

| Catalyst Loading | 5 mol% CuI; 5% Pd/BaSO4 |

| Yield | 85% |

| Purity (GC-MS) | >98% |

Esterification of Free Fatty Acids

cis-8,11,14-Eicosatrienoic acid can be methylated using acid-catalyzed esterification. A study optimized conditions with sulfuric acid (2% v/v) in methanol at 60°C for 4 hours, achieving 94% conversion. This method is cost-effective but risks isomerization if prolonged.

Enzymatic Methylation Using Lipases

Immobilized Candida antarctica Lipase B

Enzymatic methods mitigate isomerization risks. Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the transesterification of triglycerides with methanol in tert-butanol. At 40°C and a 1:6 substrate-to-methanol ratio, a 78% yield is obtained after 12 hours.

Advantages:

-

No double-bond isomerization.

-

Ambient temperature compatibility.

Limitations:

-

Higher enzyme costs.

-

Slower reaction kinetics.

Catalytic Esterification with Ionic Liquids

1-Methylimidazolium Hydrogen Sulfate ([HMIM][HSO4])

Ionic liquids enhance reaction efficiency and recyclability. Using [HMIM][HSO4] (15 wt%) at 110°C for 8 hours with a 15:1 methanol-to-oleic acid ratio, a 95% conversion is achieved. The catalyst retains 69% activity after five cycles.

Comparative Performance:

| Catalyst | Conversion (%) | Recyclability (Cycles) |

|---|---|---|

| [HMIM][HSO4] | 95 | 5 |

| H2SO4 | 94 | Non-recyclable |

| Novozym 435 | 78 | 3 |

Purification and Isolation Techniques

Distillation and Chromatography

Crude products are purified via fractional distillation under reduced pressure (0.1 mmHg, 180–190°C). Subsequent silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the ester with >99% purity.

Solid-Phase Extraction (SPE)

SPE using C18 cartridges effectively removes polar impurities. Methanol elution recovers 92% of the ester, as validated by HPLC.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

While Lindlar catalyst offers high selectivity, its palladium content raises costs ($29/25 mg). Substitutes like nickel-based catalysts reduce expenses but compromise cis-selectivity.

Solvent Recovery Systems

DMF and methanol are recycled via vacuum distillation, achieving 90% solvent recovery. This reduces waste but requires energy-intensive infrastructure.

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a DB-23 column (60 m × 0.25 mm) confirms structural integrity. Retention time: 24.3 min; characteristic ions: m/z 320 (M+), 265, 149.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 400 MHz): δ 5.35–5.28 (m, 6H, CH2-CH=CH), 3.66 (s, 3H, OCH3), 2.76 (t, J = 6.0 Hz, 4H, allylic CH2).

Emerging Methodologies

Aplicaciones Científicas De Investigación

Nutritional Supplementation

cis-8,11,14-Eicosatrienoic acid methyl ester is a precursor to important eicosanoids, which play critical roles in inflammation and immune responses. It is often included in dietary supplements aimed at improving omega-6 fatty acid intake.

Pharmaceutical Research

This compound has been studied for its potential anti-inflammatory properties. Research indicates that metabolites derived from DGLA can modulate inflammatory responses and may be beneficial in treating conditions such as arthritis and cardiovascular diseases .

Cosmetic Formulations

Due to its moisturizing properties and ability to penetrate skin layers, this compound is used in cosmetic formulations. It helps improve skin hydration and elasticity, making it a valuable ingredient in anti-aging products .

Food Industry

In the food sector, this compound serves as a reference standard for analyzing fatty acid profiles in various food products. Its presence can indicate the nutritional quality of oils and fats used in food processing .

Case Study 1: Anti-inflammatory Effects

A study published in the American Journal of Translational Research examined the effects of DGLA on inflammatory markers in patients with rheumatoid arthritis. Results showed that supplementation with this compound led to a significant reduction in pro-inflammatory cytokines compared to a control group .

Case Study 2: Skin Health

Research conducted by dermatologists demonstrated that topical application of formulations containing this compound improved skin barrier function and reduced transepidermal water loss in subjects with dry skin conditions .

Mecanismo De Acción

El éster metílico del ácido dihomo-γ-linolénico ejerce sus efectos principalmente a través de su conversión en ácido dihomo-γ-linolénico, que luego se metaboliza a prostaglandina E1 a través de la vía de la ciclooxigenasa. La prostaglandina E1 tiene efectos antiinflamatorios y vasodilatadores, inhibiendo la agregación plaquetaria y reduciendo la inflamación. El compuesto también compite con el ácido araquidónico por las enzimas ciclooxigenasa y lipooxigenasa, lo que reduce la producción de eicosanoides proinflamatorios .

Compuestos similares:

Éster metílico del ácido araquidónico: Otro éster metílico de ácido graso poliinsaturado omega-6, pero conduce a la producción de eicosanoides proinflamatorios.

Éster metílico del ácido gamma-linolénico: Un precursor del ácido dihomo-γ-linolénico, pero con una cadena de carbono más corta.

Singularidad: El éster metílico del ácido dihomo-γ-linolénico es único debido a sus propiedades antiinflamatorias y su papel en la producción de eicosanoides antiinflamatorios, a diferencia del éster metílico del ácido araquidónico, que produce compuestos proinflamatorios. Su potencial terapéutico en el tratamiento de trastornos inflamatorios y su papel en el metabolismo lipídico lo distinguen aún más de compuestos similares .

Comparación Con Compuestos Similares

Research Findings and Data Gaps

Bioactivity: The free acid form of C20:3n6 (DGLA) exhibits ~10% of arachidonic acid’s activity in smooth muscle contraction assays . No direct evidence for the methyl ester’s bioactivity; it is primarily a synthetic intermediate .

Analytical Utility :

- Used in method validation for fatty acid profiling, particularly in distinguishing n-3 and n-6 isomers .

Limitations :

- Conflicting molecular formula data in older literature (e.g., ) highlights the need for standardized reporting .

Actividad Biológica

Cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Methyl Dihomo-gamma-linolenic Acid (Methyl DGLA), is a polyunsaturated fatty acid methyl ester derived from dihomo-gamma-linolenic acid (DGLA). This compound is notable for its potential biological activities and health benefits, particularly in the context of inflammation and cardiovascular health. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula : C21H36O2

- Molecular Weight : 320.5 g/mol

- Structure : Contains three double bonds at positions 8, 11, and 14 in the hydrocarbon chain.

- Density : Approximately 0.891 g/cm³

- Boiling Point : 195-197°C at 0.6-1 Torr

Biological Activities

This compound exhibits several key biological activities:

- Anti-inflammatory Effects :

- Cardiovascular Health :

- Cell Membrane Fluidity :

Case Studies and Clinical Trials

- Dietary Supplementation :

- Eicosanoid Production :

Comparative Analysis with Other Fatty Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |

| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |

| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |

| This compound | Contains three double bonds (8, 11, 14) | Unique positioning influences metabolic pathways |

Synthesis Methods

This compound can be synthesized through various methods:

- Esterification : Direct esterification of DGLA with methanol.

- Chemical Modification : Modification of existing fatty acids to enhance specific properties for targeted applications.

These methods allow for both laboratory-scale synthesis and large-scale production depending on the intended use.

Applications

- Nutraceuticals : Due to its anti-inflammatory properties and cardiovascular benefits, methyl DGLA is increasingly used in dietary supplements aimed at promoting heart health.

- Functional Foods : Its incorporation into functional foods is being explored to enhance health benefits associated with PUFA intake.

- Pharmaceuticals : The compound's ability to modulate inflammatory pathways positions it as a candidate for therapeutic development against inflammatory diseases.

Q & A

Basic Question

- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Shelf life is 2 years when unopened .

- Solubility : Prepare stock solutions in DMSO (≥99.9% purity) with ≤0.1% final concentration in cell assays to avoid cytotoxicity. For in vivo studies, use solubilizers like Tween-80 or corn oil .

- Sterility : Filter-sterilize solutions (0.22 µm membrane) without autoclaving to preserve structural integrity .

How should researchers interpret contradictory reports on the bioactivity of this compound?

Advanced Question

Discrepancies in anti-inflammatory or signaling effects may stem from:

- Isomer ratios : Commercial batches often contain trace trans-isomers (e.g., from incomplete hydrogenation), altering bioactivity.

- Experimental design : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or animal models (e.g., zebrafish vs. mice) affect lipid metabolism pathways.

- Analytical validation : Always verify compound purity via GC-MS and adjust for batch-to-batch variability .

What considerations are critical for designing in vitro studies involving this compound?

Advanced Question

- Dose-response curves : Test concentrations between 1–100 µM, accounting for solubility limits in aqueous buffers.

- Controls : Include DMSO vehicle controls and fatty acid-free media to isolate compound effects.

- Metabolic stability : Monitor degradation via LC-MS over 24–48 hr incubations, as esterases may hydrolyze the methyl group .

How does this compound interact with ω-3 and ω-6 polyunsaturated fatty acid (PUFA) pathways?

Advanced Question

As an ω-6 PUFA derivative, it antagonizes ω-3 anti-inflammatory effects by competing for elongase/desaturase enzymes. In lipidomic studies, supplementation at 50 µM reduced docosahexaenoic acid (DHA) levels by 15% in HepG2 cells, highlighting pathway crosstalk. Use isotopic tracers (e.g., ¹³C-labeled AA) to map metabolic flux .

What are the implications of detecting this compound in environmental or food samples?

Advanced Question

Its presence in food matrices (e.g., fish oils) may indicate lipid oxidation byproducts. Quantify using EPA Method 3546 with heptane extraction and confirm via MS/MS fragmentation (e.g., m/z 320 → 262). Environmental detection requires assessing bioaccumulation potential using logP (4.2) and water solubility (0.01 mg/L) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.